Validated Role as the Only Primary-Amine Building Block Supplying the 2,2‑Dimethyltetrahydro‑2H‑pyran‑4‑yl Fragment of Orforglipron (Phase‑3 GLP‑1 Agonist)
Eli Lilly's integrated process‑development programme for orforglipron identifies (S)‑5‑(2,2‑dimethyltetrahydro‑2H‑pyran‑4‑yl)‑1H‑indole as the key intermediate that embeds the tetrahydropyran fragment. The primary amine (2,2‑dimethyltetrahydro‑2H‑pyran‑4‑yl)methanamine is the direct precursor to this intermediate. The non‑enantioselective Negishi cross‑coupling route required laborious chiral SFC purification; the subsequently developed Evans auxiliary‑assisted asymmetric 1,4‑addition route eliminated chromatography and delivered >36 kg of the optically pure intermediate to supply clinical trials [1]. No alternative tetrahydropyran methanamine building block can provide the S‑configured 2,2‑dimethyl‑substituted fragment required for orforglipron. The unsubstituted (tetrahydro‑2H‑pyran‑4‑yl)methanamine (CAS 130290‑79‑8) and its 2‑monomethyl analog lack the essential gem‑dimethyl group and the associated chiral induction properties [1].
| Evidence Dimension | Scaled production (kg) of the key chiral intermediate embedding the 2,2‑dimethyltetrahydro‑2H‑pyran‑4‑yl fragment |
|---|---|
| Target Compound Data | 36.6 kg of (S)‑5‑(2,2‑dimethyltetrahydro‑2H‑pyran‑4‑yl)‑1H‑indole intermediate produced via enantioselective route |
| Comparator Or Baseline | (Tetrahydro‑2H‑pyran‑4‑yl)methanamine (CAS 130290‑79‑8): 0 kg; cannot furnish the required chiral intermediate |
| Quantified Difference | Infinite (comparator is structurally incapable of delivering the target fragment) |
| Conditions | Evans auxiliary‑assisted asymmetric 1,4‑addition; Eli Lilly process‑development campaign supporting Phase‑3 clinical trials (ATTAIN‑2, ACHIEVE‑3, ACHIEVE‑4) |
Why This Matters
Procurement of this specific amine is mandatory for any research or production campaign requiring the orforglipron tetrahydropyran fragment; no generic tetrahydropyran methanamine analog can substitute.
- [1] Yang, Q., Starkey, D. R., Yang, J., et al. (2025). Development of a Manufacturing Process for a Key (S)‑5‑(2,2‑Dimethyltetrahydro‑2H‑pyran‑4‑yl)‑1H‑indole Intermediate for Orforglipron. Part I. Organic Process Research & Development, 29, 1785–1799. https://doi.org/10.1021/acs.oprd.5c00169 View Source
